hiCE (hCE-2) Inhibitory Potency & Selectivity: 8.9 nM Ki with 371-Fold Discrimination Against hCE1 Versus 3-Fold for Benzil
In a head-to-head comparative study using recombinant human intestinal carboxylesterase (hiCE; hCE-2) and human carboxylesterase-1 (hCE1) with o-nitrophenyl acetate substrate, 2-chloro-3',4'-dimethoxybenzil (compound 23) exhibited an hiCE Ki of 8.9 ± 0.9 nM versus an hCE1 Ki of 3300 ± 560 nM, yielding an hiCE/hCE1 selectivity ratio of 371 [1]. In contrast, unsubstituted benzil (compound 1) showed an hiCE Ki of 14.7 ± 1.9 nM and an hCE1 Ki of 45.1 ± 3.2 nM, for a selectivity ratio of only 3 [1]. Thus, 2-chloro-3',4'-dimethoxybenzil achieves comparable hiCE potency with >120-fold improvement in isoform selectivity.
| Evidence Dimension | hiCE (hCE-2) inhibition potency and selectivity over hCE1 |
|---|---|
| Target Compound Data | hiCE Ki = 8.9 ± 0.9 nM; hCE1 Ki = 3300 ± 560 nM; selectivity ratio = 371 |
| Comparator Or Baseline | Benzil (compound 1): hiCE Ki = 14.7 ± 1.9 nM; hCE1 Ki = 45.1 ± 3.2 nM; selectivity ratio = 3 |
| Quantified Difference | 2-chloro-3',4'-dimethoxybenzil shows 1.7-fold more potent hiCE inhibition and 124-fold greater hiCE/hCE1 selectivity |
| Conditions | Recombinant human hiCE (hCE-2) and hCE1, o-nitrophenyl acetate (o-NPA) substrate, Ki determined by competitive inhibition kinetics (Wadkins et al., J. Med. Chem. 2005) |
Why This Matters
For studies requiring selective pharmacological blockade of hCE-2 without confounding hCE-1 inhibition, this compound provides the largest selectivity window among documented benzil analogues, directly enabling experimental designs that are impossible with unsubstituted benzil.
- [1] Wadkins, R. M.; Hyatt, J. L.; Wei, X.; Yoon, K. J.; Wierdl, M.; Edwards, C. C.; Morton, C. L.; Obenauer, J. C.; Damodaran, K.; Potter, P. M. Identification and Characterization of Novel Benzil (Diphenylethane-1,2-dione) Analogues as Inhibitors of Mammalian Carboxylesterases. J. Med. Chem. 2005, 48 (8), 2906–2915. View Source
